Furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone
Description
Furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a 1-oxa-4,8-diazaspiro[5.5]undecane core. This spirocyclic system comprises two fused rings: a six-membered oxazane (1-oxa-4-aza) and a five-membered piperidine-like ring, creating a rigid three-dimensional structure. Such spiro scaffolds are pharmacologically significant due to their conformational constraints, which can enhance binding specificity to biological targets .
Properties
IUPAC Name |
furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12(11-3-1-7-17-11)15-6-2-4-13(10-15)9-14-5-8-18-13/h1,3,7,14H,2,4-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSHDDLJKCXFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCCO2)CN(C1)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a furan moiety linked to a spirocyclic structure containing nitrogen and oxygen atoms. The unique arrangement of these functional groups contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have demonstrated effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis. The mechanism often involves the inhibition of essential proteins necessary for bacterial survival, such as the MmpL3 protein.
Antitumor Activity
Research has shown that spirocyclic compounds can also possess antitumor properties. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival . The specific pathways affected include those related to oxidative stress and apoptosis regulation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or proliferation.
- Cell Membrane Disruption : The structural features allow for interaction with lipid membranes, potentially disrupting cellular integrity.
- Signal Transduction Interference : The compound may interfere with signaling pathways that control cell division and apoptosis.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several spirocyclic compounds against Mycobacterium tuberculosis. Furan derivatives showed promising results with IC50 values significantly lower than those of standard antibiotics, indicating a potential as novel therapeutic agents .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Furan Derivative A | 2.5 | MmpL3 |
| Furan Derivative B | 3.0 | MmpL3 |
| Standard Antibiotic | 10.0 | MmpL3 |
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines demonstrated that derivatives of this compound induced apoptosis at concentrations below 10 μM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress in cancer cells .
| Cell Line | Concentration (μM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 5 | 30 |
| MCF7 | 10 | 45 |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the diazaspiro framework exhibit significant antimicrobial properties. Furan-2-yl(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)methanone has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth, which could be beneficial in developing new antibiotics .
CNS Activity
The compound's structural similarity to known psychoactive agents suggests potential applications in treating central nervous system disorders. Preliminary studies have indicated that it may influence neurotransmitter systems, leading to anxiolytic or antidepressant effects . Further research is needed to elucidate its mechanism of action and therapeutic potential.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it can modulate inflammatory pathways, potentially offering a new avenue for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Material Science
Polymer Chemistry
Furan-containing compounds are valuable in the synthesis of advanced materials. This compound can be utilized as a monomer in the production of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and composites that require durability and resistance to environmental degradation .
Nanomaterials
The compound has also been investigated for its role in the synthesis of nanomaterials. Its unique structure allows for functionalization that can enhance the properties of nanoparticles used in drug delivery systems or as catalysts in chemical reactions .
Agricultural Chemistry
Pesticidal Properties
Furan derivatives have shown potential as pesticides due to their ability to disrupt biological processes in pests. Studies on this compound indicate it might possess insecticidal or fungicidal properties, making it a candidate for further development as an environmentally friendly pesticide alternative .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- The target’s larger spiro system (5.5 vs. 4.5 in ) may improve steric hindrance and binding selectivity.
- Aromatic methanones (e.g., 3u, 3w) lack the spirocyclic rigidity but benefit from planar π-π interactions .
Physicochemical Properties
Melting points and spectral data highlight stability and functional group interactions:
†Inferred from similar methanones in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
